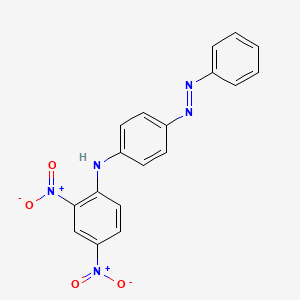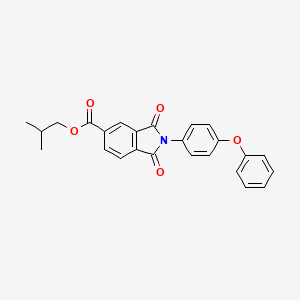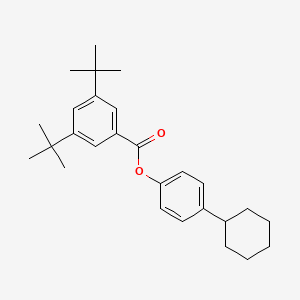![molecular formula C16H12Cl2N2O4 B11707517 4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Dicloro-1-(4-metil-3-nitrofenil)etenil]-1-metil-2-nitrobenceno es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos dicloro, nitro y metil unidos a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[2,2-Dicloro-1-(4-metil-3-nitrofenil)etenil]-1-metil-2-nitrobenceno típicamente involucra múltiples pasos, incluyendo nitración, halogenación y reacciones de acoplamiento. Un método común involucra la nitración de un compuesto precursor, seguida de halogenación para introducir los grupos dicloro. El paso final a menudo involucra una reacción de acoplamiento, como el acoplamiento de Suzuki–Miyaura, para unir los grupos funcionales deseados .
Métodos de producción industrial
La producción industrial de este compuesto puede utilizar sistemas de microreactores de flujo continuo, que ofrecen una mayor eficiencia de reacción y mayores rendimientos en comparación con los reactores por lotes tradicionales. Estos sistemas permiten un control preciso de las condiciones de reacción, como la temperatura y el tiempo de residencia, lo que lleva a una calidad de producto más consistente .
Análisis De Reacciones Químicas
Tipos de reacciones
4-[2,2-Dicloro-1-(4-metil-3-nitrofenil)etenil]-1-metil-2-nitrobenceno puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos nitro pueden oxidarse para formar diferentes productos.
Reducción: Los grupos nitro pueden reducirse a aminas.
Sustitución: Los grupos dicloro pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno o el borohidruro de sodio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y disolventes específicos .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reducción de los grupos nitro puede producir aminas, mientras que la sustitución de los grupos dicloro puede introducir una variedad de grupos funcionales .
Aplicaciones Científicas De Investigación
4-[2,2-Dicloro-1-(4-metil-3-nitrofenil)etenil]-1-metil-2-nitrobenceno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como intermedio en la síntesis de fármacos.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 4-[2,2-Dicloro-1-(4-metil-3-nitrofenil)etenil]-1-metil-2-nitrobenceno ejerce sus efectos implica interacciones con dianas y vías moleculares. Por ejemplo, los grupos nitro pueden participar en reacciones redox, influyendo en los procesos celulares. Los grupos dicloro pueden interactuar con enzimas o receptores, modulando su actividad .
Comparación Con Compuestos Similares
Compuestos similares
4-{2,2-Dicloro-1-[(E)-2-(4-metilfenil)diazen-1-il]etenil}-N,N-dimetil anilina: Similar en estructura pero con diferentes grupos funcionales, lo que lleva a propiedades químicas distintas.
2-(2,4-Diclorofenil)-4-(difluorometil)-5-metil-1,2,4-triazol-3-ona: Otro compuesto dicloro-sustituido con diferentes aplicaciones.
Singularidad
4-[2,2-Dicloro-1-(4-metil-3-nitrofenil)etenil]-1-metil-2-nitrobenceno es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y aplicaciones potenciales distintas. Su capacidad de sufrir varias transformaciones químicas lo convierte en un compuesto versátil en la investigación y la industria.
Propiedades
Fórmula molecular |
C16H12Cl2N2O4 |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
4-[2,2-dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-9-3-5-11(7-13(9)19(21)22)15(16(17)18)12-6-4-10(2)14(8-12)20(23)24/h3-8H,1-2H3 |
Clave InChI |
KTMBXBPSRVUGMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)
